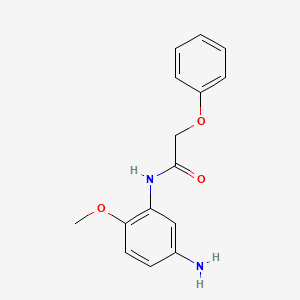

N-(5-amino-2-methoxyphenyl)-2-phenoxyacetamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-(5-amino-2-methoxyphenyl)-2-phenoxyacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O3/c1-19-14-8-7-11(16)9-13(14)17-15(18)10-20-12-5-3-2-4-6-12/h2-9H,10,16H2,1H3,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIZYCMDTENCYMM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)N)NC(=O)COC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Cornerstone of Modern Medicinal Chemistry: A Technical Guide to 5-Amino-2-Methoxyaniline Based Scaffolds

For the discerning researcher, scientist, and drug development professional, this guide illuminates the strategic importance and practical application of the 5-amino-2-methoxyaniline core. We move beyond a mere recitation of facts to provide a causal understanding of why this scaffold has emerged as a cornerstone in the synthesis of targeted therapeutics, particularly in oncology. This document is structured to provide not just a knowledge base, but a framework for innovation.

The 5-Amino-2-Methoxyaniline Core: A Privileged Substructure

The 5-amino-2-methoxyaniline moiety is more than a simple building block; it is a "privileged scaffold" in medicinal chemistry. Its inherent electronic and structural features provide a robust platform for the construction of diverse and biologically active molecules. The strategic placement of the amino and methoxy groups on the aniline ring dictates its reactivity and its ability to form key interactions with biological targets.

The electron-donating methoxy group at the 2-position and the amino group at the 5-position influence the electron density of the aromatic ring, making the amino group a versatile handle for a wide array of chemical transformations. This allows for the systematic and predictable diversification of the core structure, a critical aspect in the exploration of structure-activity relationships (SAR).

Physicochemical Properties and Spectroscopic Signature

A thorough understanding of the fundamental properties of the core scaffold is paramount for its effective utilization.

| Property | Value | Source |

| Molecular Formula | C₇H₁₀N₂O | Inferred |

| Molecular Weight | 138.17 g/mol | Inferred |

| Appearance | Likely a crystalline solid | Inferred from related compounds[1] |

| Solubility | Expected to be soluble in organic solvents | Inferred from related compounds |

Spectroscopic Data (Predicted)

While direct, publicly available spectra for the unsubstituted 5-amino-2-methoxyaniline are not readily found, we can predict its characteristic spectroscopic features based on closely related analogs such as 2-methoxyaniline and 5-amino-2-methoxyphenol.[2][3]

-

¹H NMR: The aromatic protons would appear as distinct multiplets in the aromatic region (approx. 6.0-7.5 ppm). The methoxy group would present as a sharp singlet around 3.8 ppm, and the amino protons would likely be a broad singlet, the chemical shift of which would be solvent-dependent.

-

¹³C NMR: The spectrum would show seven distinct carbon signals. The carbon bearing the methoxy group would be significantly downfield (approx. 150-160 ppm), while the other aromatic carbons would appear in the 100-140 ppm range. The methoxy carbon would be a sharp signal around 55 ppm.

-

IR Spectroscopy: Characteristic peaks would include N-H stretching vibrations for the primary amine (around 3300-3500 cm⁻¹), C-H stretching for the aromatic ring and the methyl group, and C-O stretching for the methoxy group.[4]

-

Mass Spectrometry: The molecular ion peak [M]⁺ would be observed at m/z 138. A significant fragment would likely correspond to the loss of a methyl group from the methoxy moiety.[3][5]

The Art of Synthesis: Crafting the Core and Its Derivatives

The true power of the 5-amino-2-methoxyaniline scaffold lies in its synthetic accessibility and the ease with which it can be elaborated into complex molecular architectures. A prime example, and one of significant therapeutic relevance, is the synthesis of 5-(ethylsulfonyl)-2-methoxyaniline, a key intermediate for numerous kinase inhibitors.[6][7]

Experimental Protocol: Synthesis of 5-(Ethylsulfonyl)-2-methoxyaniline

This protocol is a robust and reproducible method for the multi-gram scale synthesis of this crucial building block.[7]

Workflow Diagram:

Caption: Synthetic workflow for 5-(ethylsulfonyl)-2-methoxyaniline.

Step-by-Step Methodology:

-

S-Alkylation: To a solution of 4-methoxybenzenethiol in acetonitrile, add potassium carbonate followed by ethyl iodide. Heat the reaction mixture at 60°C until the starting material is consumed (monitored by TLC). After cooling, filter the solids and concentrate the filtrate to obtain 1-ethylsulfanyl-4-methoxybenzene.

-

Oxidation: Dissolve the sulfide from the previous step in dichloromethane and cool in an ice bath. Add meta-chloroperoxybenzoic acid (mCPBA) portion-wise, maintaining the temperature below 5°C. Stir the reaction until complete conversion to the sulfone is observed. Quench the reaction with a solution of sodium bisulfite and separate the organic layer. Wash the organic layer with sodium bicarbonate solution and brine, then dry over sodium sulfate and concentrate to yield 1-ethylsulfonyl-4-methoxybenzene.

-

Nitration: Carefully add the sulfone to concentrated nitric acid at a controlled temperature. Heat the reaction mixture to facilitate the nitration. After completion, pour the reaction mixture onto ice and extract the product with a suitable organic solvent. Wash the organic layer, dry, and concentrate to afford 4-(ethylsulfonyl)-1-methoxy-2-nitrobenzene.

-

Reduction: Dissolve the nitro compound in ethanol and add a catalytic amount of palladium on carbon (10% Pd/C). Stir the mixture under a hydrogen atmosphere until the reduction is complete. Filter the catalyst through a pad of celite and concentrate the filtrate to obtain the final product, 5-(ethylsulfonyl)-2-methoxyaniline.[6]

Therapeutic Frontiers: Targeting Kinases in Oncology

The 5-amino-2-methoxyaniline scaffold has proven to be particularly fruitful in the development of kinase inhibitors, a class of drugs that has revolutionized cancer treatment. The structural features of this core allow for the precise positioning of functional groups that can interact with the ATP-binding site of various kinases.

Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) Inhibition

A prominent application of this scaffold is in the design of inhibitors of VEGFR2, a key regulator of angiogenesis, the process of new blood vessel formation that is crucial for tumor growth and metastasis.[6] The 5-(ethylsulfonyl)-2-methoxyaniline moiety serves as a critical pharmacophore in a number of potent VEGFR2 inhibitors.[6][7]

Signaling Pathway Diagram:

Caption: Simplified VEGFR2 signaling pathway and the point of intervention.

The ethylsulfonyl group at the 5-position often engages in hydrogen bonding interactions within the hinge region of the kinase domain, while the aniline nitrogen serves as an attachment point for further chemical elaboration to occupy other pockets of the ATP-binding site. This modularity allows for the fine-tuning of potency and selectivity against other kinases.

Structure-Activity Relationship (SAR) Insights

The development of potent and selective kinase inhibitors based on the 5-amino-2-methoxyaniline core is a testament to the power of iterative medicinal chemistry. Key SAR insights include:

-

The 5-Substituent: The nature of the substituent at the 5-position is critical for hinge-binding. Small, hydrogen-bond accepting groups like sulfonyls or amides are often optimal.

-

The 2-Methoxy Group: This group can influence the conformation of the molecule and can also be involved in beneficial interactions with the protein.

-

The Amino Group: This serves as the primary point of diversification. Large, hydrophobic, or heterocyclic moieties are often attached here to target the hydrophobic regions of the kinase active site, thereby enhancing potency and selectivity.

Beyond Oncology: Exploring New Therapeutic Horizons

While the application of 5-amino-2-methoxyaniline scaffolds is most prominent in oncology, the versatility of this core suggests its potential in other therapeutic areas. The ability to modulate the physicochemical properties of the derived molecules makes them attractive candidates for targeting a range of biological systems.

-

Neurodegenerative Diseases: The development of CNS-penetrant molecules is a significant challenge in drug discovery. The 5-amino-2-methoxyaniline scaffold can be modified to optimize properties such as lipophilicity and polar surface area, which are crucial for crossing the blood-brain barrier. This opens up possibilities for designing inhibitors of kinases implicated in neurodegenerative conditions like Alzheimer's and Parkinson's disease.

-

Anti-Inflammatory Agents: Chronic inflammation is a hallmark of many diseases. Kinases play a central role in inflammatory signaling pathways. The development of selective kinase inhibitors based on the 5-amino-2-methoxyaniline core could lead to novel anti-inflammatory therapies with improved side-effect profiles compared to existing treatments.[8]

Conclusion and Future Perspectives

The 5-amino-2-methoxyaniline scaffold represents a powerful and versatile platform in modern drug discovery. Its synthetic tractability, coupled with its favorable physicochemical properties, has enabled the development of a multitude of biologically active compounds, most notably in the field of oncology. The deep understanding of the structure-activity relationships governing the interactions of its derivatives with key biological targets like VEGFR2 provides a solid foundation for future innovation.

As our understanding of the molecular basis of disease continues to expand, the strategic application of privileged scaffolds like 5-amino-2-methoxyaniline will be paramount. The future will likely see the expansion of its use into new therapeutic areas, driven by the creative exploration of novel chemical space around this remarkable core. The principles and protocols outlined in this guide are intended to empower researchers to not only utilize this scaffold effectively but also to push the boundaries of what is possible in the pursuit of new and life-saving medicines.

References

-

Murár, M., et al. (2013). Synthesis of 5-(ethylsulfonyl)-2-methoxyaniline: An important pharmacological fragment of VEGFR2 and other inhibitors. Beilstein Journal of Organic Chemistry, 9, 173–179. [Link]

-

Taylor & Francis Online. (2022). Improved Synthesis of 5-Ethylsulfonyl-2-methoxyaniline. Retrieved from [Link]

-

PubChem. (n.d.). 2-Methoxyaniline. Retrieved from [Link]

-

MDPI. (2022). Drug Discovery of New Anti-Inflammatory Compounds by Targeting Cyclooxygenases. Retrieved from [Link]

-

Wikipedia. (n.d.). Amine. Retrieved from [Link]

-

NIST WebBook. (n.d.). Benzenamine, 2-methoxy-. Retrieved from [Link]

Sources

- 1. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 5-Amino-2-methoxyphenol(1687-53-2) 13C NMR spectrum [chemicalbook.com]

- 3. 2-Methoxyaniline | C7H9NO | CID 7000 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Amine - Wikipedia [en.wikipedia.org]

- 5. Benzenamine, 2-methoxy- [webbook.nist.gov]

- 6. Synthesis of 5-(ethylsulfonyl)-2-methoxyaniline: An important pharmacological fragment of VEGFR2 and other inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. tandfonline.com [tandfonline.com]

- 8. Drug Discovery of New Anti-Inflammatory Compounds by Targeting Cyclooxygenases - PMC [pmc.ncbi.nlm.nih.gov]

Literature review of N-(5-amino-2-methoxyphenyl)-2-phenoxyacetamide properties

An In-Depth Technical Guide to the Anticipated Properties of N-(5-amino-2-methoxyphenyl)-2-phenoxyacetamide

Senior Application Scientist Note: The following guide has been structured to provide a comprehensive overview of the anticipated chemical, physical, and biological properties of this compound. It is critical to inform the reader that as of the date of this document, publicly accessible scientific literature does not contain specific experimental data for this exact molecule. Therefore, this guide serves as a predictive framework, drawing upon established principles of medicinal chemistry and data from structurally analogous compounds to forecast its likely characteristics and to outline the necessary experimental protocols for its empirical validation. This document is intended for researchers, scientists, and drug development professionals as a roadmap for the initial investigation of this novel chemical entity.

Introduction and Molecular Overview

This compound is a novel small molecule with a chemical structure that suggests potential biological activity. The molecule incorporates several key functional groups: a phenoxyacetamide moiety, which is present in a number of biologically active compounds, and a substituted aniline ring (5-amino-2-methoxyaniline), a common scaffold in medicinal chemistry. The strategic placement of the amino and methoxy groups on the phenyl ring is expected to significantly influence its physicochemical properties and its interactions with biological targets.

The purpose of this guide is to provide a theoretical yet scientifically grounded exploration of the key properties of this molecule, to anticipate its behavior in experimental settings, and to provide detailed protocols for its empirical characterization.

Caption: 2D representation of this compound.

Predicted Physicochemical Properties

The physicochemical properties of a compound are foundational to understanding its potential as a therapeutic agent, influencing its absorption, distribution, metabolism, and excretion (ADME) profile. While experimental data for the target molecule is unavailable, we can infer likely properties based on its constituent parts and related molecules found in the literature.

| Property | Predicted Value/Range | Rationale & Comparative Data |

| Molecular Formula | C15H16N2O3 | Based on its chemical structure. |

| Molecular Weight | 272.30 g/mol | Calculated from the molecular formula. For comparison, the related molecule N-(5-amino-2-methoxyphenyl)-2-methoxyacetamide has a molecular weight of 210 g/mol [1]. |

| LogP (Octanol-Water Partition Coefficient) | 1.5 - 2.5 | The phenoxy group increases lipophilicity compared to a methoxyacetamide analog (LogP -0.86)[1]. The presence of the polar amino group will moderate this. |

| Aqueous Solubility | Low to Moderate | The aromatic rings suggest lower solubility, but the amino and amide groups provide hydrogen bonding opportunities, potentially improving solubility compared to the parent 2-phenoxyacetamide[2]. |

| pKa (Acid Dissociation Constant) | Amine: 4-5; Amide: 16-18 | The aromatic amine is expected to be weakly basic. The amide nitrogen is generally not considered basic. |

| Melting Point | 150 - 180 °C | Crystalline solids with aromatic rings and hydrogen bonding capabilities typically have melting points in this range. |

Proposed Synthetic Route

A plausible synthetic route for this compound would likely involve the amidation of 5-amino-2-methoxyaniline with a phenoxyacetyl chloride or a related activated carboxylic acid derivative. This is a standard and well-documented method for the formation of amide bonds.

Caption: Proposed two-step synthesis of the target compound.

Experimental Protocol: Synthesis

-

Amidation: To a solution of 5-nitro-2-methoxyaniline in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran) at 0 °C, add a base such as pyridine or triethylamine. Slowly add phenoxyacetyl chloride dropwise. Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction by thin-layer chromatography. Upon completion, quench the reaction with water and extract the product with an organic solvent. Purify the crude product by column chromatography to yield N-(2-methoxy-5-nitrophenyl)-2-phenoxyacetamide.

-

Nitro Reduction: Dissolve the intermediate from Step 1 in a suitable solvent such as ethanol or ethyl acetate. Add a reducing agent. A common method is the use of tin(II) chloride in concentrated hydrochloric acid. Alternatively, catalytic hydrogenation with hydrogen gas over a palladium-on-carbon catalyst can be employed. Stir the reaction at room temperature until the starting material is consumed. Neutralize the reaction mixture and extract the final product. Purify by recrystallization or column chromatography.

Anticipated Biological Activity and Mechanism of Action

The biological activity of this molecule is speculative but can be hypothesized based on its structural motifs.

-

Anti-inflammatory Potential: The phenoxyacetamide scaffold is found in some compounds with anti-inflammatory properties. The anti-inflammatory activity would likely be associated with the modulation of inflammatory pathways, such as the NF-κB pathway or the production of pro-inflammatory cytokines (e.g., IL-1β, IL-6, TNF-α)[3].

-

Antimicrobial Activity: N-substituted amino acid derivatives have been explored for their antimicrobial properties[4][5]. The molecule could potentially disrupt bacterial cell wall synthesis or other essential enzymatic processes.

-

Kinase Inhibition: The anilino-pyrimidine and related scaffolds are common in kinase inhibitors. The N-(substituted-phenyl)acetamide structure could potentially act as a hinge-binding motif in the ATP-binding pocket of certain protein kinases, such as VEGFR2, which is a target for some related aniline-containing compounds[6].

Experimental Protocol: In Vitro Biological Screening

-

Cell Viability Assay (e.g., MTT or CellTiter-Glo):

-

Plate relevant cell lines (e.g., cancer cell lines for oncology applications, or macrophages for inflammation studies) in 96-well plates.

-

Treat cells with a serial dilution of this compound for 24-72 hours.

-

Add the viability reagent and measure the signal (absorbance or luminescence) to determine the IC50 value.

-

-

Enzyme Inhibition Assay (e.g., KinaseGlo for Kinases):

-

In a 96-well plate, combine the target enzyme, its substrate, and ATP.

-

Add varying concentrations of the test compound.

-

Incubate to allow the enzymatic reaction to proceed.

-

Add a detection reagent that measures the amount of ATP remaining (for kinases) or the amount of product formed.

-

Calculate the IC50 value from the dose-response curve.

-

Predicted Safety and Toxicity Profile

The safety profile of this compound is unknown. However, aromatic amines are a class of compounds that can have associated toxicities, including potential mutagenicity and skin sensitization[7].

-

Cytotoxicity: High concentrations of the compound are likely to exhibit cytotoxicity in vitro, a common feature of biologically active small molecules[8].

-

Genotoxicity: Ames testing would be required to assess the mutagenic potential of the compound and its metabolites.

-

Metabolism: The methoxy and phenoxy groups are potential sites of O-demethylation and hydroxylation by cytochrome P450 enzymes. The primary amine is a likely site for N-acetylation or other phase II conjugation reactions.

Experimental Protocol: Preliminary Toxicity Assessment

-

In Vitro Cytotoxicity in Primary Cells:

-

Use primary human hepatocytes to assess liver toxicity and a non-cancerous cell line (e.g., HEK293) to determine general cytotoxicity.

-

Perform a dose-response study and determine the IC50 value.

-

-

Ames Test (Bacterial Reverse Mutation Assay):

-

Expose several strains of Salmonella typhimurium and Escherichia coli with and without a metabolic activation system (S9 fraction) to the test compound.

-

Plate the bacteria on a minimal medium and count the number of revertant colonies. An increase in revertants indicates mutagenic potential.

-

Analytical Methodologies

The characterization and quantification of this compound would rely on standard analytical techniques.

-

High-Performance Liquid Chromatography (HPLC): A reversed-phase C18 column with a mobile phase consisting of a mixture of acetonitrile and water (with a modifier like formic acid or trifluoroacetic acid) would likely be suitable for purity determination and quantification.

-

Mass Spectrometry (MS): Electrospray ionization (ESI) in positive ion mode would be expected to produce a strong signal for the protonated molecule [M+H]+ at m/z 273.30.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR would be essential for structural confirmation. The 1H NMR spectrum would be expected to show distinct signals for the aromatic protons, the methoxy group, the methylene protons of the acetamide, and the primary amine protons.

Conclusion and Future Directions

This compound represents an unexplored chemical entity with structural features that suggest potential for biological activity. This guide has provided a predictive framework for its physicochemical properties, a plausible synthetic route, and a strategy for its biological and toxicological evaluation. The immediate next steps for any research program investigating this molecule should be its chemical synthesis and the empirical validation of the properties outlined in this document. The experimental protocols provided herein offer a starting point for this essential characterization work.

References

-

PubChem. 2-Phenoxyacetamide. [Link]

-

National Industrial Chemicals Notification and Assessment Scheme. Phenol, 5-amino-2-methyl-: Human health tier II assessment. [Link]

-

PubChem. N-(2-Bromo-5-methoxyphenyl)acetamide. [Link]

-

National Industrial Chemicals Notification and Assessment Scheme. Phenol, 2-amino-5-nitro-: Human health tier II assessment. [Link]

-

Hyma Synthesis Pvt. Ltd. Product Listing. [Link]

-

PubMed. Synthesis and Anti-Inflammatory Activity of 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-Derived NRF2 Activators. [Link]

-

PubMed. Toxicological evaluation of 5-methoxy-2-aminoindane (MEAI): Binge mitigating agent in development. [Link]

-

National Library of Medicine. Synthesis of novel N-substituted β-amino acid derivatives bearing 2-hydroxyphenyl moieties as promising antimicrobial candidates targeting multidrug-resistant Gram-positive pathogens. [Link]

-

National Library of Medicine. Analytical method development and dermal absorption of 2-amino-5-nitrophenol (2A5NP), a hair dye ingredient under oxidative condition. [Link]

-

PLOS One. Synthesis of novel N-substituted β-amino acid derivatives bearing 2-hydroxyphenyl moieties as promising antimicrobial candidates targeting multidrug-resistant Gram-positive pathogens. [Link]

-

CAS Common Chemistry. N-[4-[[1-(Dimethylamino)ethylidene]amino]phenyl]-2-methoxyacetamide. [Link]

-

Journal of Young Pharmacists. Synthesis and Characterization of 2, 5-Disubstituted-1, 3, 4-oxadiazoles as Potential Anti-inflammatory Agents. [Link]

-

National Library of Medicine. Antitrypanosomal activity of 5-nitro-2-aminothiazole-based compounds. [Link]

-

National Library of Medicine. Synthesis of 5-(ethylsulfonyl)-2-methoxyaniline: An important pharmacological fragment of VEGFR2 and other inhibitors. [Link]

-

Journal of Chemical and Pharmaceutical Research. Synthesis of some new 5- substituted of 2-aminothiazoles. [Link]

-

MDPI. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. [Link]

-

MDPI. Characterization of the Effect of N-(2-Methoxyphenyl)-1-methyl-1H-benzimidazol-2-amine, Compound 8, against Leishmania mexicana and Its In Vivo Leishmanicidal Activity. [Link]

-

ResearchGate. Genotoxicity of 2-[2-(acetylamino)-4-[bis(2-hydroxyethyl)amino]-5-methoxyphenyl]-5-amino-7-bromo-4-chloro-2H-benzotriazole (PBTA-6) and 4-amino-3,3′-dichloro-5,4′-dinitro-biphenyl (ADDB) in goldfish (Carassius auratus) using the micronucleus test and the comet assay. [Link]

Sources

- 1. You are being redirected... [hit2lead.com]

- 2. 2-Phenoxyacetamide | C8H9NO2 | CID 69314 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Synthesis and Anti-Inflammatory Activity of 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-Derived NRF2 Activators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis of novel N-substituted β-amino acid derivatives bearing 2-hydroxyphenyl moieties as promising antimicrobial candidates targeting multidrug-resistant Gram-positive pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis of novel N-substituted β-amino acid derivatives bearing 2-hydroxyphenyl moieties as promising antimicrobial candidates targeting multidrug-resistant Gram-positive pathogens | PLOS One [journals.plos.org]

- 6. Synthesis of 5-(ethylsulfonyl)-2-methoxyaniline: An important pharmacological fragment of VEGFR2 and other inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 8. Toxicological evaluation of 5-methoxy-2-aminoindane (MEAI): Binge mitigating agent in development - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Solubility Profiling and Handling of N-(5-amino-2-methoxyphenyl)-2-phenoxyacetamide

Abstract

This technical guide provides a comprehensive protocol for the solubilization, handling, and stability assessment of N-(5-amino-2-methoxyphenyl)-2-phenoxyacetamide (Chemical Formula: C₁₅H₁₆N₂O₃). Based on structural analysis (aniline core, phenoxy ether linkage), this compound exhibits significant lipophilicity, necessitating specific handling to prevent precipitation in aqueous environments. This document outlines the preparation of high-concentration stock solutions in Dimethyl Sulfoxide (DMSO) and defines the "safe zones" for aqueous dilution to ensure experimental reproducibility in biological assays.

Introduction & Physicochemical Analysis[1][2]

Understanding the solubility profile requires a structural breakdown of the molecule. This compound is a bis-aryl compound linked by an acetamide bridge.

-

Hydrophobic Domains: The molecule contains two aromatic rings (a phenoxy group and a substituted aniline ring). These planar, non-polar regions drive strong

stacking interactions in the solid state, increasing the lattice energy and reducing water solubility. -

Hydrophilic Domains: The acetamide linker and the primary amine (-NH₂) provide hydrogen bond donor/acceptor sites. However, the amine is an aniline derivative (approximate pKa ~4.0–5.0), meaning it remains uncharged (neutral) at physiological pH (7.4), offering little electrostatic assistance for solvation.

-

Solvent Prediction:

-

DMSO (Polar Aprotic): Excellent solvent. Disrupts intermolecular H-bonding and accommodates the aromatic rings via dipole-dipole interactions.

-

Water (Polar Protic): Poor solvent. The hydrophobic effect of the two phenyl rings dominates the weak polarity of the amide/amine groups.

-

Table 1: Predicted Solubility Profile

| Solvent | Predicted Solubility | Mechanism of Action | Suitability |

| DMSO | High (>50 mM) | Dipole-dipole, disruption of lattice energy | Primary Stock Solvent |

| Water (pH 7.4) | Low (<100 µM) | Hydrophobic effect dominates; neutral charge state | Poor (Precipitation Risk) |

| Ethanol | Moderate (~1-10 mM) | Amphiphilic solvation | Secondary Stock |

| 0.1 M HCl | Improved | Protonation of aniline (-NH₃⁺) increases polarity | For acidic assays only |

Materials and Equipment

-

Compound: this compound (Purity >95%).

-

Solvents:

-

DMSO, Anhydrous (≥99.9%, Cell Culture Grade).

-

Water, Deionized (Milli-Q or HPLC Grade).

-

PBS (Phosphate Buffered Saline), pH 7.4.

-

-

Equipment:

-

Vortex Mixer.

-

Ultrasonic Bath (Temperature controlled).

-

Centrifuge (Benchtop, capable of 10,000 x g).

-

UV-Vis Spectrophotometer or HPLC-UV (for quantification).

-

Protocol 1: Preparation of DMSO Stock Solution

Objective: To create a stable, high-concentration stock solution (typically 10 mM to 50 mM) for long-term storage.

Scientific Rationale: Anhydrous DMSO prevents hydrolysis of the amide bond and minimizes water uptake, which can cause compound crashing (precipitation) during freeze-thaw cycles.

Step-by-Step Procedure:

-

Weighing: Accurately weigh 2.84 mg of the compound (MW ≈ 284.31 g/mol ) into a sterile, amber glass vial.

-

Note: Amber glass protects the aniline moiety from potential photo-oxidation.

-

-

Solvent Addition: Add 1.0 mL of Anhydrous DMSO to achieve a 10 mM concentration.

-

Calculation:

.

-

-

Dissolution:

-

Vortex vigorously for 30 seconds.

-

If visible particles remain, sonicate at 37°C for 5 minutes. The solution should be optically clear and slightly yellow (typical of anilines).

-

-

Inspection: Invert the vial and check for "schlieren lines" (wavy lines indicating density differences) or particulates.

-

Storage: Aliquot into small volumes (e.g., 50 µL) to avoid repeated freeze-thaw cycles. Store at -20°C.

Protocol 2: Aqueous Dilution & "Crash" Testing

Objective: To determine the maximum non-precipitating concentration (Kinetic Solubility) in assay media.

Scientific Rationale: When a DMSO stock is diluted into water, the rapid change in dielectric constant can force hydrophobic molecules to aggregate. This protocol identifies the "Safe Zone" for biological assays.

Step-by-Step Procedure:

-

Preparation of Media: Aliquot 990 µL of PBS (pH 7.4) into three microcentrifuge tubes.

-

Spiking: Add DMSO stock to the PBS to create a concentration gradient.

-

Tube A (1% DMSO): Add 10 µL of 10 mM Stock

Final: 100 µM . -

Tube B (0.5% DMSO): Add 5 µL of 10 mM Stock + 5 µL pure DMSO

Final: 50 µM . -

Tube C (0.1% DMSO): Dilute stock 1:10 in DMSO first, then add 10 µL to PBS

Final: 10 µM .

-

-

Incubation: Vortex immediately and incubate at Room Temperature (25°C) for 4 hours.

-

Detection of Precipitation:

-

Visual: Hold against a dark background. Turbidity indicates precipitation.

-

Centrifugation (Critical Step): Spin at 10,000 x g for 10 minutes. Pellet formation confirms insolubility.

-

-

Quantification (HPLC/UV): Measure the supernatant concentration. If the measured concentration is <80% of the theoretical concentration, the compound has precipitated.

Workflow Visualization

The following diagram illustrates the decision logic for solvent selection and dilution strategies.

Figure 1: Decision tree for solubilization and dilution. DMSO is the required vehicle for initial solubilization due to the compound's lipophilic bis-aryl structure.

Results & Discussion (Expected Outcomes)

Based on the structural properties of this compound:

-

DMSO Solubility: The compound will dissolve readily in DMSO. Concentrations up to 50 mM are expected to be stable.

-

Aqueous Solubility Limit: In PBS (pH 7.4), the kinetic solubility is expected to be low, likely in the range of 10–50 µM .

-

Warning: At concentrations >50 µM in 1% DMSO/Water, rapid precipitation (crystallization) is highly probable due to the hydrophobic phenoxy and aniline rings stacking.

-

-

pH Sensitivity:

-

Acidic pH (<4): Solubility will increase significantly as the aniline nitrogen becomes protonated (positive charge).

-

Basic/Neutral pH (>7): Solubility remains minimum (neutral species).

-

Troubleshooting Table

| Issue | Observation | Root Cause | Solution |

| Cloudiness on Dilution | Solution turns milky immediately after adding DMSO stock to water. | "Crash-out" effect; concentration exceeds kinetic solubility. | Reduce final concentration (e.g., from 100 µM to 10 µM) or increase DMSO % (if assay permits). |

| Yellow Discoloration | Stock solution turns dark yellow/brown over time. | Oxidation of the aniline amine group. | Store under nitrogen/argon; use amber vials; keep at -20°C. |

| Inconsistent Assay Data | High variance between replicates. | Micro-precipitation (invisible to naked eye). | Filter solutions (0.22 µm) or centrifuge before use; verify concentration via UV-Vis. |

References

-

Lipinski, C. A., et al. (2001). "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings." Advanced Drug Delivery Reviews, 46(1-3), 3-26.

-

Di, L., & Kerns, E. H. (2006). "Biological assay challenges from compound solubility: strategies for bioassay optimization." Drug Discovery Today, 11(9-10), 446-451.

-

PubChem Database. "2-Phenoxyacetamide Compound Summary." National Center for Biotechnology Information. Accessed Oct 2023.

-

Sigma-Aldrich Technical Guides. "Handling and Storage of Chemical Reagents: DMSO Solubility."

Troubleshooting & Optimization

Technical Support Center: Stability of N-(5-amino-2-methoxyphenyl)-2-phenoxyacetamide in Cell Culture Media

Introduction

The successful application of any small molecule in cell-based assays hinges on its stability within the experimental environment. For novel compounds such as N-(5-amino-2-methoxyphenyl)-2-phenoxyacetamide, understanding its behavior in complex biological matrices like cell culture media is a critical first step. Instability can lead to a decrease in the effective concentration of the compound over the course of an experiment, resulting in misleading or erroneous data.[1][2] This guide provides a comprehensive resource for researchers, offering insights into the potential stability challenges of this compound and practical strategies to assess and mitigate them.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors in cell culture media that can affect the stability of my compound?

A1: Several factors can influence the stability of a small molecule in cell culture media:

-

pH: Standard cell culture media is buffered to a physiological pH (typically 7.2-7.4). However, cellular metabolism can cause shifts in pH, which may promote acid or base-catalyzed hydrolysis of labile functional groups.[3]

-

Temperature: Cell culture incubators are maintained at 37°C. This elevated temperature can accelerate the rate of chemical degradation compared to storage at room temperature or 4°C.[3]

-

Enzymatic Degradation: If you are using serum-supplemented media (e.g., with Fetal Bovine Serum - FBS), it will contain a variety of enzymes such as esterases and proteases that can metabolize your compound.[4][5] Even in serum-free media, cells themselves can release enzymes that may degrade the compound.[6]

-

Media Components: Certain components of the media, such as amino acids or reducing agents, could potentially react with your compound.[7][8][9][10] For instance, components like cysteine have been shown to impact the stability of some molecules.[9][10]

-

Light: Some compounds are photosensitive and can degrade upon exposure to light. It is crucial to handle such compounds in amber vials and minimize light exposure during experiments.[11]

-

Oxidation: The presence of dissolved oxygen and metal ions in the media can facilitate the oxidation of susceptible functional groups, such as the aromatic amine in this compound.[12][13]

Q2: My compound, this compound, has an amide bond and an aromatic amine. Are these groups of particular concern for stability?

A2: Yes, both functional groups warrant careful consideration:

-

Amide Bond: While generally more stable than esters, amide bonds can undergo hydrolysis, especially under acidic or basic conditions or in the presence of amidase enzymes.[14][15][16] This would cleave the molecule into 5-amino-2-methoxyphenol and 2-phenoxyacetic acid.

-

Aromatic Amine: Aromatic amines are susceptible to oxidation, which can be catalyzed by enzymes or metal ions in the media.[12][13][17][18][19] This can lead to the formation of various colored byproducts and a loss of the parent compound.

Q3: How can I perform a preliminary assessment of my compound's stability?

A3: A simple and effective way to start is to incubate your compound in the complete cell culture medium (including serum, if applicable) at 37°C in a cell-free environment. You can take samples at various time points (e.g., 0, 2, 4, 8, 24, 48, and 72 hours) and analyze them using an appropriate analytical method, such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), to quantify the remaining parent compound.[20][21]

Troubleshooting Guide

Issue 1: I'm seeing a rapid loss of my compound in the stability assay, even at early time points.

| Possible Cause | Troubleshooting Action |

| Poor Solubility/Precipitation | Visually inspect the media for any signs of precipitation after adding your compound. Perform a solubility test by centrifuging a sample of the spiked media and measuring the concentration in the supernatant.[20] To improve solubility, consider preparing a more concentrated stock in an appropriate solvent (like DMSO) and ensuring the final solvent concentration in the media is low (typically <0.5%).[22] |

| Adsorption to Plasticware | Some compounds can adsorb to the surface of plastic plates or tubes. To test for this, compare the concentration of your compound in media that has been incubated in your experimental plasticware versus a low-adsorption alternative (e.g., polypropylene or glass). |

| Rapid Chemical Degradation | The compound may be inherently unstable under the assay conditions. Consider performing the stability assay at a lower temperature (e.g., room temperature or 4°C) to see if the degradation rate decreases. This can help differentiate between chemical and enzymatic degradation. |

Issue 2: There is high variability in the measured concentration of my compound between replicate samples.

| Possible Cause | Troubleshooting Action |

| Inconsistent Sample Handling | Ensure uniform mixing of the compound in the media. When taking aliquots for analysis, make sure to mix the bulk solution gently but thoroughly before each sampling. |

| Analytical Method Variability | Validate your analytical method (e.g., LC-MS/MS) for reproducibility.[1][2] Use an internal standard to account for variations in sample processing and instrument response.[23] |

| Inconsistent Incubation Conditions | Ensure that all replicate samples are incubated under identical conditions (temperature, CO2 levels, and light exposure). |

Issue 3: I observe a color change in the media after adding my compound.

| Possible Cause | Troubleshooting Action |

| Oxidation of the Aromatic Amine | The aromatic amine in your compound is likely oxidizing, which often results in colored byproducts.[12][13] Try to minimize exposure to light and consider degassing the media to reduce dissolved oxygen. |

| Reaction with Media Components | Your compound may be reacting with a specific component in the media. To investigate this, you can test the stability in a simpler buffer (like PBS) and in media lacking certain components (e.g., without phenol red, which can interfere with some analytical readouts). |

Detailed Experimental Protocol: Assessing Compound Stability in Cell Culture Media

This protocol outlines a standard procedure for evaluating the stability of this compound in a cell-free culture medium using LC-MS/MS analysis.[20][22][24]

Materials:

-

This compound

-

Dimethyl sulfoxide (DMSO), HPLC grade

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Phosphate-Buffered Saline (PBS), pH 7.4

-

Acetonitrile (ACN) with 0.1% formic acid

-

Internal Standard (a structurally similar and stable compound)

-

Sterile microcentrifuge tubes or 96-well plates

-

Calibrated pipettes

-

Cell culture incubator (37°C, 5% CO2)

-

LC-MS/MS system

Protocol:

-

Preparation of Stock Solutions:

-

Prepare a 10 mM stock solution of this compound in DMSO.

-

Prepare a 1 mM stock solution of the internal standard in DMSO.

-

-

Sample Preparation:

-

Pre-warm the complete cell culture medium to 37°C.

-

Spike the pre-warmed medium with the compound stock solution to a final concentration of 1 µM. Ensure the final DMSO concentration is ≤ 0.1%. Vortex gently to mix.

-

Dispense 1 mL aliquots of the spiked medium into sterile microcentrifuge tubes for each time point.

-

-

Incubation:

-

Place the tubes in a 37°C incubator.

-

Collect samples at designated time points (e.g., 0, 1, 2, 4, 8, 24, and 48 hours). The T=0 sample should be processed immediately.

-

-

Sample Processing:

-

For each time point, take a 100 µL aliquot of the incubated medium.

-

Add 200 µL of ice-cold acetonitrile containing the internal standard (at a final concentration of 100 nM) to precipitate proteins and stop any enzymatic reactions.[23]

-

Vortex for 1 minute and then centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.

-

-

LC-MS/MS Analysis:

Data Analysis:

-

Calculate the concentration of the compound at each time point using the standard curve.

-

Normalize the data by expressing the concentration at each time point as a percentage of the concentration at T=0.

-

Plot the percentage of compound remaining versus time.

-

From this plot, you can determine the half-life (t½) of your compound under these conditions.

| Time (hours) | Concentration (µM) | % Remaining |

| 0 | 1.02 | 100% |

| 1 | 0.98 | 96.1% |

| 2 | 0.95 | 93.1% |

| 4 | 0.88 | 86.3% |

| 8 | 0.75 | 73.5% |

| 24 | 0.45 | 44.1% |

| 48 | 0.21 | 20.6% |

Visualizations

Experimental Workflow

Caption: Workflow for assessing compound stability in cell culture media.

Hypothetical Degradation Pathways

Caption: Potential degradation pathways for the target compound.

References

- Strategies in quantitative LC-MS/MS analysis of unstable small molecules in biological matrices. (n.d.). PubMed.

- Rethinking solubility and stability in cell culture media with next generation cystine peptides. (2023, June 1). YouTube.

- Understanding Production Cell Line Stability: A Key Component in Biopharmaceutical Development. (2026, February 5). Infinix Bio.

- How to know the stability of drugs and reagents in the cell culture media? (2017, December 14). ResearchGate.

- Primary aromatic amines: Their N-oxidative bioactivation. (2025, August 6). ResearchGate.

- Strategies in quantitative LC-MS/MS analysis of unstable small molecules in biological matrices. (2025, August 7). ResearchGate.

- Optimizing the stability and solubility of cell culture media ingredients. (n.d.). Evonik Industries.

- Troubleshooting Rifaximin instability in in vitro culture media. (n.d.). Benchchem.

- Thermal shift assays in drug discovery - Troubleshooting from biochemical to cellular applications. (2025, July 3). PubMed.

- A Versatile Method to Determine the Cellular Bioavailability of Small-Molecule Inhibitors. (2016, December 9). ACS Publications.

- Studies on the Oxidation of Aromatic Amines Catalyzed by Trametes versicolor Laccase. (n.d.). MDPI.

- Technical Support Center: Troubleshooting Unexpected Results with [Compound]. (n.d.). Benchchem.

- Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants. (2024, October 14). ACS Publications.

- Hydrolysis of Esters and Amides. (n.d.). Dalal Institute.

- In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes. (n.d.). Thermo Fisher Scientific.

- How to Conduct an In Vitro Metabolic Stability Study. (2025, May 29). Patsnap Synapse.

- Zelenirstat stability in cell culture media. (n.d.). Benchchem.

- Cell culture media impact on drug product solution stability. (2025, August 10). ResearchGate.

- N-oxidation of aromatic amines by intracellular oxidases. (n.d.). PubMed.

- Advanced techniques and applications of LC-MS in small molecule drug discovery. (2016, June 16). European Pharmaceutical Review.

- Synthesis of Nitroarenes by Oxidation of Aryl Amines. (n.d.). MDPI.

- Application of LCMS in small-molecule drug development. (2016, August 24). European Pharmaceutical Review.

- Cell culture media impact on drug product solution stability. (2016, July 8). PubMed.

- Developed an LC-MS/MS method to quantify small molecules in surrogate matrix, validated by ICH M10. (2024, September 23). YouTube.

- Amide Hydrolysis Using Acid Or Base. (2019, October 7). Master Organic Chemistry.

- Factors Affecting Protein Stability In Vitro. (n.d.). OPS Diagnostics.

- Factors That Affect the Stability of Compounded Medications. (2022, March 16). THE PCCA BLOG.

- Amide Bond Activation of Biological Molecules. (n.d.). PMC.

- Ch20 : Amide hydrolysis. (n.d.). University of Calgary.

- Amide Hydrolysis: Acid and Base-Catalyzed Mechanism. (n.d.). Chemistry Steps.

- Media Stability & Testing Services. (n.d.). Sigma-Aldrich.

- Surfactant-Assisted Selective Oxidation of Aromatic Amines to Nitro Compounds by in Situ-Formed Performic Acid. (2019, May 30). ACS Publications.

- Factors Affecting the Stability of Drugs and Drug Metabolites in Biological Matrices. (2025, August 7). ResearchGate.

- Enzymatic Degradation Behavior of Self-Degradable Lipase-Embedded Aliphatic and Aromatic Polyesters and Their Blends. (n.d.). PMC.

- Marine Algae-Derived Bioactive Compounds Stabilizing Collagen-Rich Dental Matrices Through Matrix Metalloproteinase Inhibition: A Scoping Review. (n.d.). MDPI.

- (PDF) Enzymatic Degradation of Microalgal Cell Walls. (n.d.). ResearchGate.

- Temperature-Dependent and Semi-Quantitative Enzyme Profiles of Malacosoma disstria (Lepidoptera: Lasiocampidae) Hemocytic Cell Lines. (n.d.). MDPI.

- Screening the Degradation of Polymer Microparticles on a Chip. (2022, December 23). ACS Publications.

- Targeted Protein Degradation by Small Molecules. (n.d.). PMC.

Sources

- 1. Strategies in quantitative LC-MS/MS analysis of unstable small molecules in biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. THE PCCA BLOG | Factors That Affect the Stability of Compounded M [pccarx.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Enzymatic Degradation Behavior of Self-Degradable Lipase-Embedded Aliphatic and Aromatic Polyesters and Their Blends - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. cellculturedish.com [cellculturedish.com]

- 8. Optimizing the stability and solubility of cell culture media ingredients - Evonik Industries [healthcare.evonik.com]

- 9. researchgate.net [researchgate.net]

- 10. Cell culture media impact on drug product solution stability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. N-oxidation of aromatic amines by intracellular oxidases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. dalalinstitute.com [dalalinstitute.com]

- 15. masterorganicchemistry.com [masterorganicchemistry.com]

- 16. Amide Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]

- 17. mdpi.com [mdpi.com]

- 18. mdpi.com [mdpi.com]

- 19. pubs.acs.org [pubs.acs.org]

- 20. researchgate.net [researchgate.net]

- 21. pubs.acs.org [pubs.acs.org]

- 22. pdf.benchchem.com [pdf.benchchem.com]

- 23. How to Conduct an In Vitro Metabolic Stability Study [synapse.patsnap.com]

- 24. pubs.acs.org [pubs.acs.org]

- 25. drugtargetreview.com [drugtargetreview.com]

- 26. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]

Technical Support Center: Purification of N-(5-amino-2-methoxyphenyl)-2-phenoxyacetamide

The following technical guide is designed for researchers and process chemists working with N-(5-amino-2-methoxyphenyl)-2-phenoxyacetamide (CAS 953717-45-8).[1] This compound is a critical intermediate, often utilized in the synthesis of BTK inhibitors (similar to Ibrutinib scaffolds) and other kinase-targeting small molecules.[1]

This guide addresses the specific challenges of purifying an electron-rich aniline containing a potentially labile amide linkage and an ether core .

Current Status: Operational Subject: Impurity Removal & Workup Optimization Classification: Process Chemistry / Intermediate Purification[1]

Impurity Profile & Diagnostic Logic

Before initiating purification, you must identify the "Enemy."[1] Based on the standard synthesis route (acylation of 2-methoxy-5-nitroaniline followed by nitro-reduction), your crude mixture likely contains specific impurity classes.[1]

| Impurity Class | Likely Identity | Origin | Diagnostic Sign |

| Precursor A | N-(2-methoxy-5-nitrophenyl)-2-phenoxyacetamide | Incomplete Reduction | Yellow/Orange distinct spot on TLC; lower polarity than product.[1] |

| Precursor B | Phenoxyacetic acid | Hydrolysis of amide bond | Streaks on TLC; soluble in basic aqueous washes.[1] |

| Oxidation Byproducts | Azo/Azoxy dimers | Coupling of aniline intermediates during reduction | Dark brown/red coloration; highly insoluble "tar." |

| Regioisomers | N-(4-amino-2-methoxyphenyl)...[1] | Impure starting aniline | Close-eluting spot; requires H-NMR to confirm. |

Troubleshooting Guides & FAQs

Issue 1: "My product turns purple/brown upon drying."

Diagnosis: Oxidative instability.[1] The 5-amino-2-methoxy motif is an electron-rich aniline. Exposure to air and light, especially in solution or while wet with solvent, accelerates oxidation into quinone-imines or azo-species.[1]

Corrective Protocol:

-

Acid Salt Stabilization: Do not store the free base.[1] Convert the amine immediately to a hydrochloride or tosylate salt.[1]

-

Method: Dissolve crude amine in EtOAc/EtOH. Add 1.1 eq of HCl (4M in dioxane). The salt is significantly more stable to oxidation.[1]

-

-

Argon Sparging: Perform all recrystallizations under an inert atmosphere.

-

Additive: Add 0.1% w/w Sodium Metabisulfite during the aqueous workup phase to scavenge radical initiators.

Issue 2: "I cannot remove the unreacted nitro-intermediate."

Diagnosis: Solubility overlap.[1] Both the nitro-precursor and the amino-product have similar solubilities in standard solvents like Dichloromethane (DCM), making simple washes ineffective.[1]

The "Self-Validating" Solution: Chemoselective pH Switching This method uses the basicity of the amine (product) against the neutrality of the nitro-amide (impurity).[1]

-

Step 1: Dissolve crude mixture in Ethyl Acetate (EtOAc).[1]

-

Step 2: Extract with 0.5 M HCl (aq) .

-

Validation: The Product (amine) protonates and moves to the Water layer.[1] The Nitro-impurity remains in the EtOAc layer.

-

-

Step 3: Separate layers. Keep the Aqueous layer.[1]

-

Step 4: Wash the Aqueous layer once with fresh EtOAc (removes trapped neutrals).[1]

-

Step 5: Basify the Aqueous layer (pH > 10) with NaOH or Na₂CO₃.[1]

-

Validation: The product will precipitate or oil out as the free base.[1]

-

-

Step 6: Extract the now-cloudy aqueous mix with fresh EtOAc. Dry and concentrate.

Issue 3: "The amide bond is cleaving during workup."

Diagnosis: Hydrolytic instability.[1] The phenoxyacetamide group is susceptible to hydrolysis, particularly if the workup is too acidic or too hot.[1] The 2-methoxy group creates steric and electronic effects that can assist amide cleavage (neighboring group participation).

Corrective Protocol:

-

Temperature Control: Never heat the acidic solution above 35°C.

-

Acid Choice: Avoid strong mineral acids (H₂SO₄) for extraction.[1] Use dilute HCl (0.5M) or Citric Acid (10% w/v).[1] Citric acid is milder and sufficient to protonate the aniline without catalyzing amide hydrolysis.[1]

Visualizing the Purification Workflow

The following diagram illustrates the logic flow for the "pH Switch" purification method, ensuring the separation of neutral precursors from the basic product.

Figure 1: Chemoselective Acid-Base Extraction Workflow for Amino-Amide Purification.

Validated Experimental Protocols

Protocol A: Recrystallization (For High Purity Requirements)

If the acid-base extraction yields <98% purity, recrystallization is required.[1] Note: This compound often crystallizes well due to the planar phenoxy and anisole rings.[1]

Solvent System: Ethanol / Water (or Isopropanol).[1]

-

Dissolution: Suspend the crude solid in minimal boiling Ethanol (approx. 5-7 mL per gram).

-

Clarification: If the solution is dark, add activated charcoal (5% wt), stir for 5 mins, and filter hot through Celite.

-

Nucleation: Remove from heat. Add warm Water dropwise until persistent turbidity is observed (usually 10-20% volume of the ethanol).

-

Crystallization: Allow to cool slowly to room temperature, then chill to 0-4°C for 2 hours.

-

Filtration: Wash crystals with cold 1:1 EtOH/Water.

Data: Solvent Efficiency Table

| Solvent System | Solubility (Hot) | Solubility (Cold) | Impurity Rejection | Rating |

| Ethanol/Water | High | Low | Excellent (removes salts) | [1] ★★★★★ |

| Ethyl Acetate/Hexane | Moderate | Very Low | Good (removes non-polars) | [1] ★★★★☆ |

| Dichloromethane | Very High | High | Poor (yield loss) | [1] ★★☆☆☆ |

| Toluene | Moderate | Low | Good (removes dimers) | [1] ★★★☆☆ |

Protocol B: Monitoring Purity (HPLC Conditions)

Do not rely solely on TLC. The amine and nitro groups can streak.[1][2]

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5µm).[1]

-

Mobile Phase A: Water + 0.1% Formic Acid (Acid keeps the amine sharp).[1]

-

Mobile Phase B: Acetonitrile.[1]

-

Gradient: 5% B to 95% B over 10 minutes.

-

Detection: 254 nm (Aromatic) and 210 nm (Amide).[1]

-

Reference Time: The amino product will elute significantly earlier than the nitro precursor due to the polarity of the -NH₂ group vs the -NO₂ group in acidic media.

References

-

Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry. 5th Ed.[1] Longman Scientific & Technical, 1989.[1] (Standard reference for acid-base extraction methodologies of anilines).

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 2038770, this compound. [Link][1]

-

European Medicines Agency (EMA). Nitrosamine impurities in human medicinal products. (Guidance on avoiding nitrosamines when processing amines/amides). [Link][1]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the Mass Spectrometry Fragmentation of Phenoxyacetamide Derivatives

Introduction: Decoding Structure Through Fragmentation

Phenoxyacetamide derivatives represent a versatile scaffold in medicinal chemistry and materials science, valued for their diverse biological activities and tunable properties. The precise structural elucidation of novel analogues is a cornerstone of their development. Mass spectrometry (MS), particularly when coupled with chromatographic separation, stands as a primary analytical tool for this purpose.[1][2] The power of MS lies not only in determining the molecular weight of a compound but also in the structural information gleaned from its fragmentation pattern.[3][4]

This guide provides an in-depth comparison of the fragmentation patterns of phenoxyacetamide derivatives, grounded in the fundamental principles of mass spectrometry. We will explore the characteristic fragmentation pathways under Electron Ionization (EI), a common and highly informative technique, and discuss how these patterns are influenced by substitution. This document is intended for researchers, scientists, and drug development professionals who utilize mass spectrometry for the structural confirmation and identification of these important compounds.

Pillar 1: The Causality of Fragmentation – Core Mechanistic Principles

In Electron Ionization Mass Spectrometry (EI-MS), a molecule is bombarded with high-energy electrons (typically 70 eV), causing the ejection of one of its own electrons to form a positively charged radical cation, known as the molecular ion (M+•).[5] This molecular ion is energetically unstable and rapidly undergoes a series of bond cleavages and rearrangements to produce a cascade of smaller fragment ions. The resulting mass spectrum is a unique fingerprint of the molecule's structure. The most probable sites for initial ionization are regions of high electron density, such as lone pairs on heteroatoms (oxygen, nitrogen) or π-systems in aromatic rings.[5][6]

The fragmentation of the phenoxyacetamide scaffold is primarily governed by a few key mechanistic principles:

-

Alpha (α)-Cleavage: This is a homolytic cleavage of a bond adjacent to the atom bearing the initial radical charge.[6] For phenoxyacetamides, this is particularly relevant for bonds next to the ether oxygen, the carbonyl group, and the amide nitrogen.

-

Inductive Cleavage (Heterolytic Cleavage): Driven by the electronegativity of heteroatoms, this cleavage involves the movement of both electrons from a bond to the more electronegative atom, resulting in a cation and a neutral radical.[6]

-

McLafferty Rearrangement: A characteristic rearrangement for molecules containing a carbonyl group and an accessible hydrogen atom on the γ-carbon of a substituent. It involves a six-membered transition state and results in the elimination of a neutral alkene.[7]

Understanding these core principles allows us to move from simply observing fragment ions to predicting and interpreting the fragmentation pathways of novel derivatives.

Pillar 2: Characteristic Fragmentation Pathways of the Phenoxyacetamide Core

The core structure of a phenoxyacetamide (C₆H₅-O-CH₂-C(=O)-NR₁R₂) offers several predictable cleavage points. The major fragmentation pathways are detailed below.

Pathway A: The Phenoxyacetyl Cation (m/z 135) - Amide Bond Cleavage

One of the most common and diagnostically significant fragmentation events is the cleavage of the C-N amide bond. This cleavage is favorable as it leads to the formation of a stable, resonance-stabilized acylium ion.

-

Mechanism: The molecular ion undergoes cleavage of the bond between the carbonyl carbon and the amide nitrogen.

-

Resulting Ion: This pathway generates the phenoxyacetyl cation at m/z 135 . The stability of this ion often makes its corresponding peak a prominent feature in the spectrum. The remainder of the molecule is lost as a neutral amine radical.

Caption: Pathway A: Amide bond cleavage yielding the m/z 135 acylium ion.

Pathway B: The Phenoxymethyl Cation (m/z 107) - α-Cleavage

Alpha-cleavage between the methylene bridge and the carbonyl group is another highly probable fragmentation route.

-

Mechanism: This pathway involves the cleavage of the C-C bond between the phenoxymethyl group and the carbonyl carbon.

-

Resulting Ion: This produces the stable phenoxymethyl cation at m/z 107 . This stability is derived from the delocalization of the positive charge into the adjacent ether oxygen and the aromatic ring. The remaining portion is lost as a neutral isocyanate or related species.

Pathway C: Rearrangement to Phenol Radical Cation (m/z 94)

Rearrangement reactions are common in mass spectrometry and can provide valuable structural clues. For phenoxy-containing compounds, a hydrogen transfer followed by cleavage of the ether bond is a characteristic pathway. This is analogous to the fragmentation observed in N-alkyl-2-phenylacetamides, where hydrogen transfer leads to an ion at m/z 92.[8]

-

Mechanism: A hydrogen atom, typically from the amide nitrogen or the α-carbon of an N-alkyl substituent, transfers to the ether oxygen via a cyclic transition state. This is followed by cleavage of the C-O ether bond.

-

Resulting Ion: This rearrangement leads to the formation of the stable phenol radical cation at m/z 94 .

Caption: Pathway C: Rearrangement and cleavage yielding the m/z 94 ion.

Pathway D: Phenyl Cation (m/z 77)

Further fragmentation of the phenoxy-containing ions often leads to the formation of the phenyl cation.

-

Mechanism: This ion can arise from the loss of a CO molecule from the phenoxy cation (m/z 93, formed by cleavage of the O-CH₂ bond) or loss of a neutral ketene (CH₂=C=O) from the phenoxyacetyl cation (m/z 135).

-

Resulting Ion: The phenyl cation at m/z 77 is a common marker for benzene-containing compounds.

Pillar 3: Comparative Analysis of Phenoxyacetamide Derivatives

The relative abundance of the key fragment ions discussed above depends on the nature of the substituents on the amide nitrogen. The following table compares the expected fragmentation patterns for several representative phenoxyacetamide derivatives.

| Derivative | Structure | MW | M+• (m/z) | Key Fragment Ions and Their Expected Relative Abundance |

| 2-Phenoxyacetamide |  | 151 | 151 | m/z 94 (Base Peak): Very strong due to facile H-transfer from the -NH₂ group. m/z 107: Moderate. m/z 77: Moderate. m/z 135: Low to absent (loss of •NH₂ is less favorable). |

| N-Methyl-2-phenoxyacetamide |  | 165 | 165 | m/z 135: Strong, due to stable acylium ion formation. m/z 94: Strong, from H-transfer rearrangement. m/z 107: Moderate. m/z 77: Moderate. |

| N-Phenyl-2-phenoxyacetamide |  | 227 | 227 | m/z 135: Strong to moderate. m/z 94: Strong, due to H-transfer from the amide N-H. m/z 93: [C₆H₅NH₂]+• (Aniline radical cation), often strong. m/z 77: Strong, from fragmentation of both rings. |

| N-Propyl-2-phenoxyacetamide |  | 193 | 193 | McLafferty Ion (m/z 151): A significant peak is expected from the loss of propene (42 Da). m/z 135: Strong. m/z 94: Moderate. m/z 107: Moderate. |

Note: Relative abundance is predictive and can vary based on instrument conditions. The base peak is the most intense peak in the spectrum and is assigned a relative abundance of 100%.

Trustworthy Protocols: A Self-Validating Experimental Workflow

Acquiring high-quality, reproducible mass spectra is critical for structural elucidation. The following is a generalized protocol for the analysis of phenoxyacetamide derivatives using Gas Chromatography-Electron Ionization-Mass Spectrometry (GC-EI-MS).

Sources

- 1. researchgate.net [researchgate.net]

- 2. The overshadowed role of electron ionization-mass spectrometry in analytical biotechnology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. whitman.edu [whitman.edu]

- 4. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

- 5. thiele.ruc.dk [thiele.ruc.dk]

- 6. m.youtube.com [m.youtube.com]

- 7. Ion Types and Fragmentation Patterns in Mass Spectrometry - Creative Proteomics [creative-proteomics.com]

- 8. Electron-ionization-induced fragmentation of N-monosubstituted 2-phenylacetamides - PubMed [pubmed.ncbi.nlm.nih.gov]

Safety Operating Guide

Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of N-(5-amino-2-methoxyphenyl)-2-phenoxyacetamide

For researchers and scientists in the dynamic field of drug development, the synthesis and application of novel compounds are daily endeavors. Yet, the lifecycle of these molecules extends beyond their experimental use. The proper disposal of chemical reagents, such as N-(5-amino-2-methoxyphenyl)-2-phenoxyacetamide, is a critical, yet often overlooked, aspect of laboratory safety and environmental responsibility. This guide provides a detailed, step-by-step protocol for the safe and compliant disposal of this compound, grounded in an understanding of its chemical nature and potential hazards.

Hazard Identification and Risk Assessment: Understanding the "Why"

Inferred Hazard Profile:

| Hazard Classification | Description | Recommended Personal Protective Equipment (PPE) |

| Acute Toxicity | Potentially harmful if swallowed, inhaled, or in contact with skin. | Standard laboratory coat, chemical-resistant gloves (e.g., nitrile), safety glasses with side shields or goggles.[4][7] |

| Skin Corrosion/Irritation | Likely to cause skin irritation upon contact.[1] | Chemical-resistant gloves, lab coat.[7] |

| Serious Eye Damage/Irritation | Likely to cause serious eye irritation or damage.[1] | Safety glasses with side-shields or chemical goggles.[4][7] |

| Environmental Hazard | Aromatic amines can be toxic to aquatic life.[1][2] | Containment measures to prevent release into drains or waterways. |

Personal Protective Equipment (PPE): Your First Line of Defense

Before handling this compound for any purpose, including disposal, the appropriate PPE must be worn. This creates a necessary barrier between you and the chemical, minimizing the risk of exposure.[7]

-

Hand Protection: Wear chemical-resistant gloves, such as nitrile gloves. Inspect gloves for any signs of degradation or perforation before use.[7]

-

Eye Protection: Chemical safety goggles are mandatory to protect against potential splashes.[4][7]

-

Body Protection: A standard laboratory coat should be worn to protect the skin and clothing.[7]

-

Respiratory Protection: While not always necessary for handling small quantities in a well-ventilated area, a respirator may be required for larger quantities or if dust is generated. Consult your institution's safety officer for specific guidance.

Spill Management: Immediate and Safe Response

Accidents can happen. A swift and correct response to a spill is crucial to prevent exposure and environmental contamination.

-

Small Spills (Solid):

-

Alert personnel in the immediate area.

-

Wearing appropriate PPE, carefully scoop the solid material into a designated hazardous waste container.[8]

-

Avoid generating dust. If necessary, gently moisten the material with a suitable solvent (e.g., water, if compatible) to minimize airborne particles.

-

Clean the spill area with a suitable solvent and decontaminating solution.

-

Collect all cleanup materials in a sealed, labeled hazardous waste bag or container.

-

-

Large Spills:

-

Evacuate the immediate area and alert others.

-

Contact your institution's Environmental Health and Safety (EHS) department or emergency response team immediately.

-

If it is safe to do so, and you are trained, contain the spill using absorbent pads or other appropriate materials to prevent it from spreading.

-

Step-by-Step Disposal Protocol

The guiding principle for the disposal of this compound is that it must be treated as hazardous chemical waste. Under no circumstances should this compound be disposed of down the drain or in regular trash. [1][8]

Protocol:

-

Waste Segregation:

-

Collect all waste this compound, including any contaminated materials (e.g., weigh boats, contaminated gloves, absorbent paper), in a designated hazardous waste container.

-

Do not mix this waste with other waste streams unless explicitly approved by your institution's EHS office. Keeping waste streams separate prevents potentially hazardous reactions.[1]

-

-

Container Selection and Labeling:

-

Use a container that is compatible with the chemical. A high-density polyethylene (HDPE) or glass container with a secure, tight-fitting lid is recommended.

-

The container must be clearly and accurately labeled. The label should include:

-

The full chemical name: "this compound"

-

The words "Hazardous Waste"

-

The primary hazards (e.g., "Irritant," "Toxic")

-

The date the waste was first added to the container.

-

-

-

Storage Pending Disposal:

-

Store the sealed and labeled waste container in a designated, well-ventilated hazardous waste accumulation area.

-

This area should be secure and away from incompatible materials, such as strong oxidizing agents.

-

-

Arranging for Final Disposal:

-

Contact your institution's EHS office or a licensed hazardous waste disposal contractor to arrange for the pickup and disposal of the waste.[1][8]

-

Provide the contractor with the full chemical name and any other relevant safety information.

-

The primary method of disposal for this type of organic chemical waste is typically high-temperature incineration by a licensed facility.[3]

-

Visualizing the Disposal Workflow

To ensure clarity and adherence to the protocol, the following workflow diagram illustrates the key decision points and steps in the disposal process.

Caption: Disposal workflow for this compound.

Conclusion: A Commitment to Safety and Sustainability

The responsible management of chemical waste is a cornerstone of scientific integrity and a tangible demonstration of our commitment to a safe and sustainable research environment. By following these detailed procedures for the disposal of this compound, you not only ensure compliance with regulations but also actively contribute to the protection of yourself, your colleagues, and the environment.

References

-

Croner-i. Amides, organic. [Link]

-

Collect and Recycle. Amine Disposal For Businesses. [Link]

-

Sustainability Dictionary. Aromatic Amine Pollution. [Link]

-

ACS Material. PPE and Safety for Chemical Handling. [Link]

-

Loba Chemie. PHENOXYACETIC ACID FOR SYNTHESIS Safety Data Sheet. [Link]

Sources

- 1. PPE and Safety for Chemical Handling [acsmaterial.com]

- 2. static.cymitquimica.com [static.cymitquimica.com]

- 3. Recommended PPE to handle chemicals | Bernardo Ecenarro [bernardoecenarro.com]

- 4. assets.thermofisher.com [assets.thermofisher.com]

- 5. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. resources.duralabel.com [resources.duralabel.com]

- 8. epa.gov [epa.gov]

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.